molecular formula C9H10N2O6S B1272859 {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid CAS No. 90558-40-0

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Cat. No. B1272859
CAS RN: 90558-40-0
M. Wt: 274.25 g/mol
InChI Key: LKZQHVDISCQPDE-UHFFFAOYSA-N
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Description

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a chemical compound with the CAS Number: 90558-40-0 . It has a molecular weight of 274.25 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of 4-(Methylsulfonyl)phenylacetic acid involves refluxing a mixture of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur at 398 K .


Molecular Structure Analysis

The molecular structure of “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” can be represented by the InChI Code: 1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” are not available, related compounds have been used in various chemical reactions. For instance, the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity, has been introduced using 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate .


Physical And Chemical Properties Analysis

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a solid at room temperature . It has a molecular weight of 274.25 .

Scientific Research Applications

Chemical Reactions and Product Formation

Research has explored the reactions of various phenyl sulfones, including those related to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. For instance, 2-aminophenylsulfonylacetic acid, when heated with dilute sodium hydroxide, produces 2-methylsulfonylaniline, among other products. This indicates potential applications in organic synthesis and compound formation (Shaw & Miller, 1970).

Hydrogen Bond Studies

The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally related, highlights the importance of these compounds in understanding intramolecular and intermolecular interactions. This research has implications for the design of pharmaceuticals and advanced materials (Romero & Margarita, 2008).

Aminolysis Studies

The aminolysis of p-nitrophenyl acetate by aminopyridines, studied in different solvents, offers insights into the reaction mechanisms of related compounds. Such research aids in understanding the behavior of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in various chemical environments (Deady & Finlayson, 1980).

Inhibition of Enzymatic Activities

Studies have shown that certain sulfenamido-sulfonamides, which include structures similar to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, can inhibit carbonic anhydrase isozymes. This suggests potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran, Briganti, & Scozzafava, 1997).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds, such as thiazolidin-4-ones and thiazan-4-one, from various precursors including nitrophenyl derivatives, is significant. This demonstrates the utility of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in the creation of new chemical entities (Rahman et al., 2005).

Electrochemical Sensing

The development of electrochemical sensors using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including compounds related to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, underscores the importance of such compounds in environmental monitoring and pollutant detection (Shah et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2-(4-methylsulfonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHVDISCQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387791
Record name {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

CAS RN

90558-40-0
Record name {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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